molecular formula C13H16 B1633249 6-Heptynylbenzene

6-Heptynylbenzene

Cat. No.: B1633249
M. Wt: 172.27 g/mol
InChI Key: QNHLQVQSWWKZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Heptynylbenzene is an aromatic compound featuring a benzene ring substituted with a heptynyl group (a seven-carbon chain containing a terminal alkyne). This structure combines the stability of the aromatic ring with the reactivity of the alkyne moiety, making it valuable in organic synthesis and materials science. The terminal alkyne group in this compound enables click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed coupling reactions, which are critical in polymer and pharmaceutical applications.

Properties

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

hept-6-ynylbenzene

InChI

InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h1,6,8-9,11-12H,3-5,7,10H2

InChI Key

QNHLQVQSWWKZTF-UHFFFAOYSA-N

SMILES

C#CCCCCCC1=CC=CC=C1

Canonical SMILES

C#CCCCCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure Key Functional Groups Synthesis Highlights Applications References
6-Heptynylbenzene Benzene + C₇H₁₃ (terminal alkyne) Alkyne, Aromatic Likely via Sonogashira coupling (inferred) Click chemistry, polymer precursors
Hexaethynylbenzene Benzene + 6 ethynyl groups Multiple alkynes Electrophilic substitution Conductive materials, dendrimers
m-Diethynylbenzene Benzene + 2 ethynyl (meta) Alkynes, Aromatic Cross-coupling reactions Molecular wires, optoelectronics
((Hex-5-ynyloxy)methyl)benzene (S3) Benzene + hexynyl ether chain Alkyne, Ether Alkynylation under Ru catalysis Intermediate for spirocyclic systems
6-Phenylhexyl bromide Benzene + C₆H₁₂Br Bromoalkane Nucleophilic substitution Alkylating agents, surfactants

Key Findings

Reactivity: The terminal alkyne in this compound offers superior reactivity in cycloaddition reactions compared to ether-linked alkynes (e.g., S3) or bromoalkanes (e.g., 6-phenylhexyl bromide) . Hexaethynylbenzene’s multiple alkynes enable polymerization into highly conjugated networks, unlike mono-alkyne derivatives .

Synthetic Challenges :

  • This compound synthesis likely requires stringent anhydrous conditions to prevent alkyne protonation, similar to S3’s Ru-catalyzed alkynylation under ethylene gas .
  • Bromo derivatives (e.g., 6-phenylhexyl bromide) are more straightforward to synthesize but lack the versatility of alkynes .

Thermal Stability :

  • Alkynylbenzenes (e.g., this compound) exhibit lower thermal stability than saturated analogs (e.g., 6-phenylhexane) due to alkyne linear strain .

Solubility :

  • This compound’s hydrophobic heptynyl chain reduces aqueous solubility compared to hydroxy-substituted analogs (e.g., 6-hydroxy-3-methoxybenzene, ) .

Toxicity :

  • While ethylbenzene () shows significant neurotoxicity, this compound’s toxicity profile is unstudied but may resemble other alkynyl aromatics, requiring careful handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.